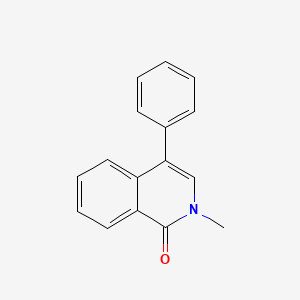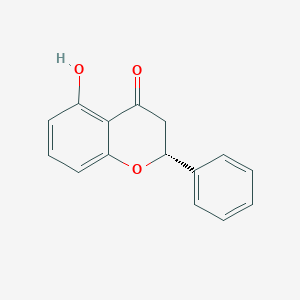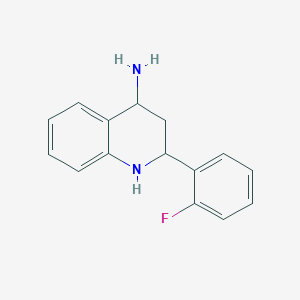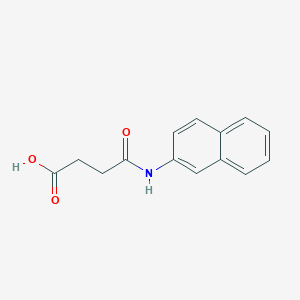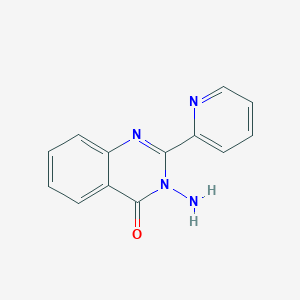
(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine is an organic compound that features a chlorophenyl group, a trimethylsilyl group, and an imine functionality. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and trimethylsilylacetylene.
Formation of the Imine: The 4-chloroaniline reacts with an aldehyde or ketone to form the imine intermediate.
Addition of Trimethylsilylacetylene: The imine intermediate is then treated with trimethylsilylacetylene under basic conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imine functionality, leading to the formation of oximes or nitriles.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.
Ligand Design: It is used in the design of ligands for catalysis.
Biology and Medicine:
Pharmacophore: The compound’s structure is explored for potential pharmacological activity.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials.
Mecanismo De Acción
The mechanism of action of (1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
- (1E)-N-(4-Bromophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- (1E)-N-(4-Methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, bromine, or methyl group).
- Reactivity: The presence of different substituents affects the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds can serve as synthetic intermediates, their specific applications may vary based on their reactivity and interaction with other molecules.
Propiedades
Número CAS |
90261-23-7 |
|---|---|
Fórmula molecular |
C12H14ClNSi |
Peso molecular |
235.78 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)10-4-9-14-12-7-5-11(13)6-8-12/h5-9H,1-3H3 |
Clave InChI |
YXPCINDMOGVFBL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC=NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)
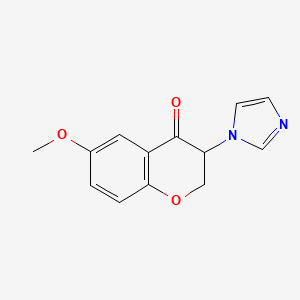

![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)
